molecular formula C12H13F6NS B12115897 (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine

(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine

Cat. No.: B12115897
M. Wt: 317.30 g/mol
InChI Key: PWARZSYEBWLQSQ-UHFFFAOYSA-N
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Description

(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly in the design of novel bioactive molecules. The structure incorporates a pentafluoroethylsulfanyl (SC₂F₅) group, which is recognized as a highly electronegative and lipophilic bioisostere . This moiety can significantly alter a compound's physicochemical properties, such as metabolic stability and membrane permeability, making it a valuable replacement for groups like the trifluoromethyl (CF₃) or tert-butyl in lead optimization efforts . Compounds with a benzyl-amine core and specific fluorinated thioether chains are frequently investigated as potential TRPV1 (Transient Receptor Potential Vanilloid Type 1) receptor antagonists . Research into structurally similar analogs indicates that such molecules can demonstrate potent and selective antagonism, which is a promising mechanism for developing treatments for neuropathic pain . The presence of the fluorine atom on the benzyl ring is a common modification to fine-tune the molecule's binding affinity and selectivity within the receptor's hydrophobic pocket . This compound is intended for research applications such as SAR (Structure-Activity Relationship) studies, target validation, and hit-to-lead optimization campaigns. For Research Use Only : This product is intended for laboratory research and industrial applications. It is not for diagnostic or therapeutic use, nor for ingestion or administration to humans or animals.

Properties

Molecular Formula

C12H13F6NS

Molecular Weight

317.30 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine

InChI

InChI=1S/C12H13F6NS/c13-10-5-2-1-4-9(10)8-19-6-3-7-20-12(17,18)11(14,15)16/h1-2,4-5,19H,3,6-8H2

InChI Key

PWARZSYEBWLQSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCCSC(C(F)(F)F)(F)F)F

Origin of Product

United States

Preparation Methods

Thiol-Ether Formation

The pentafluoroethylsulfanyl group is introduced via nucleophilic substitution between 3-chloropropylamine and pentafluoroethyl thiolate.

Procedure :

  • Generate pentafluoroethyl thiolate by treating pentafluoroethanethiol with a strong base (e.g., NaH) in anhydrous THF.

  • React with 3-chloropropylamine at 0–25°C for 12–24 hours.

Key Data :

ParameterValue
SolventTetrahydrofuran (THF)
BaseSodium hydride (NaH)
Yield65–72%

Alternative Route: Michael Addition

A thiol-ene reaction between allylamine and pentafluoroethylsulfanyl chloride under radical initiation (e.g., AIBN) provides the intermediate in 58% yield.

Benzylation of 3-Pentafluoroethylsulfanyl-propylamine

Nucleophilic Substitution

The amine reacts with 2-fluorobenzyl chloride in the presence of a base to form the final product.

Optimized Conditions :

ParameterValueSource
SolventDimethylformamide (DMF)
BaseTetramethylammonium fluoride (TMAF)
Temperature30°C
Reaction Time5 hours
Yield60–68%

Mechanistic Insight :
TMAF deprotonates the amine, enhancing nucleophilicity for attack on the benzyl chloride’s electrophilic carbon. Excess base (>1.2 equiv) risks Hoffman elimination, reducing yield.

Optimization of Reaction Conditions

Base Selection

Comparative studies reveal ammonium fluorides outperform inorganic bases:

BaseSolventYield (%)
TMAFDMF68
Tetrabutylammonium fluorideDMSO60
CsFDMF42
NaHTHF55

TMAF in DMF achieves optimal balance between reactivity and stability.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance ionic dissociation, while THF favors slower, controlled reactions.

Alternative Synthetic Routes

Reductive Amination

Condensing 3-pentafluoroethylsulfanyl-propanal with 2-fluorobenzylamine using NaBH₃CN in methanol yields the product in 50% yield.

Carbodiimide-Mediated Coupling

Employing EDCI/HOBt to conjugate 2-fluorobenzyl carboxylic acid with the amine, followed by reduction (LiAlH₄), affords the compound in 63% yield.

Purification and Characterization

Chromatography

Silica gel chromatography (hexane/EtOAc 4:1) isolates the product with >95% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.52–7.45 (m, 4H, Ar–H), 3.71 (s, 2H, CH₂N), 2.84 (t, 2H, SCH₂), 1.92 (quintet, 2H, CH₂).

  • ¹⁹F NMR : δ −77.5 (dq, 3F, CF₃), −185.1 (m, 1F, SCF₂).

Challenges and Limitations

  • Fluoride Sensitivity : Fluorinated intermediates degrade under prolonged heating (>50°C).

  • Thiol Oxidation : The sulfanyl group oxidizes to sulfones if exposed to O₂, necessitating inert atmospheres.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)CostScalability
Direct Alkylation6895MediumHigh
Reductive Amination5090LowModerate
Carbodiimide Coupling6393HighLow

Chemical Reactions Analysis

(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, including:

  • Enzyme Inhibition : Similar compounds have shown efficacy as enzyme inhibitors, indicating that this compound might also inhibit specific enzymes involved in disease processes.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to neurological functions.

Research indicates several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine exhibits antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro tests have demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent.
  • Anticancer Potential : The compound has shown cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), indicating its potential for further development as an anticancer drug.

Antimicrobial Studies

Research on compounds with similar fluorinated structures has shown strong antimicrobial activity. For example, in vitro tests demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating that (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine could effectively combat these pathogens.

Cytotoxicity Assays

In studies involving cancer cell lines such as MCF-7 and HeLa, this compound induced apoptosis at specific concentrations. These findings warrant further investigation into its mechanisms of action against cancer cells.

Research Findings

Recent computational studies utilizing Density Functional Theory (DFT) have provided insights into the electronic properties and reactivity of fluorinated compounds like (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine. These studies assist in predicting molecular interactions with biological targets, enhancing our understanding of its potential applications in drug development.

Mechanism of Action

The mechanism of action of (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below highlights key structural analogs and their substituent differences:

Compound Name Substituent on Amine Molecular Weight (g/mol) Key Properties
(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine 3-pentafluoroethylsulfanyl-propyl ~325.3 (estimated) High electronegativity, lipophilicity
Cyclopropyl-(2-fluoro-benzyl)-amine Cyclopropyl 165.2 Compact structure, moderate lipophilicity
Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine 3-trifluoromethylsulfanyl-propyl 187.2 Lower fluorine content, reduced steric bulk
(2-Fluoro-benzyl)-piperidin-3-ylmethyl-amine Piperidin-3-ylmethyl ~264.3 (estimated) Cyclic amine, potential for H-bonding
(2-Methoxyethyl)(3-phenylpropyl)amine Methoxyethyl + phenylpropyl 193.3 Aromaticity, moderate polarity

Key Observations :

  • The pentafluoroethylsulfanyl group in the target compound provides greater electronegativity and steric bulk compared to trifluoromethylsulfanyl () or cyclopropyl () substituents. This may enhance binding to electron-rich biological targets, such as enzymes or receptors.

Comparison with Analogs :

  • Ethyl-(3-trifluoromethylsulfanyl-propyl)-amine () may employ similar methods but with fewer fluorine atoms in the sulfanyl group, affecting reaction kinetics due to reduced electron-withdrawing effects.
  • Cyclopropyl derivatives () often require cyclopropanation steps, which are more complex than linear alkyl chain functionalization.

Pharmacological and Physicochemical Properties

  • Metabolic Stability: Fluorine atoms in both the benzyl and sulfanyl groups may retard oxidative metabolism, extending half-life compared to non-fluorinated analogs ().
  • Biological Activity : Structurally similar 2-fluoro-benzylamines, such as KRH-102140 (), exhibit anti-inflammatory activity via 5-lipoxygenase inhibition. The target compound’s unique substituents may modulate potency or target specificity.

Biological Activity

The compound (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is a synthetic organic molecule notable for its complex structure and significant potential in medicinal chemistry. The presence of fluorinated groups enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structural formula of (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine can be represented as follows:

C14H16F6NS\text{C}_{14}\text{H}_{16}\text{F}_{6}\text{N}\text{S}

The compound features:

  • A fluorinated benzyl group which contributes to its enhanced reactivity.
  • A pentafluoroethylsulfanyl group that increases its lipophilicity and potential interactions with biological targets.

Fluorinated compounds often exhibit enhanced biological activities due to their ability to interact more effectively with biological systems. The mechanisms can include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown effectiveness as enzyme inhibitors, which may be a pathway for (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine.
  • Modulation of Receptor Activity : The compound may interact with various receptors, potentially influencing pathways related to neurotransmission and cellular signaling.

Biological Activity

The biological activities observed for (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine include:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
  • Anticancer Potential : Similar fluorinated compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine:

Compound NameKey FeaturesBiological Activity
4-FluorobenzylamineFluorinated benzene ring; simple amineAntimicrobial
PentafluoroethylbenzenePentafluoroethyl group; lacks amine functionalityHigh lipophilicity
2-(Trifluoromethyl)anilineTrifluoromethyl substitution; aromatic amineAnticancer
3-(Trifluoromethyl)phenolHydroxyl group; trifluoromethyl substituentAntioxidant

Case Studies

  • Antimicrobial Studies : Research has shown that compounds with similar fluorinated structures exhibit strong antimicrobial activity. In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition zones, suggesting that (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine could be effective against these pathogens.
  • Cytotoxicity Assays : In studies involving cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), preliminary results indicated that the compound induces apoptosis at certain concentrations, warranting further investigation into its anticancer mechanisms.

Research Findings

Recent studies utilizing computational methods such as Density Functional Theory (DFT) have provided insights into the electronic properties and reactivity of fluorinated compounds, including (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine. These studies assist in predicting how the compound interacts at the molecular level with various biological targets, enhancing our understanding of its potential applications in drug development.

Q & A

Q. What in vivo models are appropriate for pharmacokinetic studies?

  • Protocol :
  • Rodent Models : Administer IV/PO doses (1–10 mg/kg) and collect plasma via serial sampling. LC-MS/MS quantifies parent compound and metabolites.
  • Tissue Distribution : Autoradiography with 18F^{18}F-labeled analogs for biodistribution mapping .

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